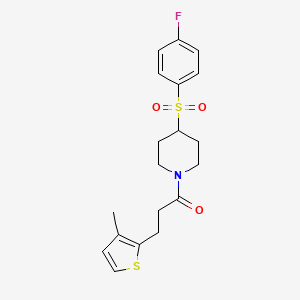

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

CAS No.: 1798540-02-9

Cat. No.: VC4237968

Molecular Formula: C19H22FNO3S2

Molecular Weight: 395.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798540-02-9 |

|---|---|

| Molecular Formula | C19H22FNO3S2 |

| Molecular Weight | 395.51 |

| IUPAC Name | 1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |

| Standard InChI | InChI=1S/C19H22FNO3S2/c1-14-10-13-25-18(14)6-7-19(22)21-11-8-17(9-12-21)26(23,24)16-4-2-15(20)3-5-16/h2-5,10,13,17H,6-9,11-12H2,1H3 |

| Standard InChI Key | UOHVJDSYDOOBHF-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The compound’s IUPAC name delineates a piperidine ring substituted at the 1-position with a propan-1-one group, which branches into two key moieties:

-

A 4-((4-fluorophenyl)sulfonyl) group attached to the piperidine’s 4-position.

-

A 3-(3-methylthiophen-2-yl) chain extending from the propanone’s β-carbon.

Crystallographic analyses of analogous structures reveal that the piperidine ring adopts a chair conformation, with the sulfonyl group and thiophene substituents occupying equatorial positions to minimize steric strain . The fluorophenyl sulfonyl group enhances electron-withdrawing properties, potentially influencing receptor binding affinity, while the methylthiophene contributes to lipophilicity and metabolic stability .

Stereochemical Considerations

Single-crystal X-ray diffraction studies of related 3,5-bis(arylidene)-4-piperidone derivatives confirm E stereochemistry for the arylidene groups, with dihedral angles between the piperidine core and aromatic substituents ranging from 11.9° to 45.7° . These spatial arrangements create a pseudo-“organic clip” structure, facilitating interactions with hydrophobic enzyme pockets .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves multi-step protocols, as inferred from analogous compounds:

-

Piperidine Functionalization:

-

Thiophene Coupling:

Yield Optimization

Reaction monitoring via thin-layer chromatography (TLC) and recrystallization from dichloromethane/methanol (1:1 v/v) typically yields purified products with >75% efficiency . Computational modeling suggests that substituting the piperidine’s N-sulfonyl group with bulkier analogs could enhance binding specificity but may reduce solubility .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

Comparative Analysis of Analogous Compounds

Key Trends:

-

Electron-withdrawing substituents (e.g., -F, -SO₂) enhance anti-inflammatory potency .

-

Thiophene methylation improves metabolic stability but may reduce aqueous solubility .

Therapeutic Applications and Future Directions

Pharmacokinetic Challenges

Preliminary ADMET predictions highlight low oral bioavailability (<30%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the ketone) are under investigation to improve absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume